molecular formula C21H14Cl2N2O2 B6018107 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide

Katalognummer B6018107
Molekulargewicht: 397.2 g/mol
InChI-Schlüssel: ZUYRZQRGZKBJEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential application in the field of neuroscience. This compound is a selective agonist of alpha7 nicotinic acetylcholine receptors (nAChRs), which are widely expressed in the central nervous system and play a crucial role in cognitive function, attention, and memory.

Wirkmechanismus

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide selectively activates alpha7 nAChRs, which are pentameric ligand-gated ion channels that are permeable to calcium ions. Activation of these receptors leads to increased calcium influx into the cell, which can trigger a variety of intracellular signaling pathways. This can result in increased neurotransmitter release, improved synaptic plasticity, and enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. This compound can also reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide in lab experiments is its selectivity for alpha7 nAChRs, which allows for more precise modulation of these receptors compared to other compounds that may activate multiple nAChR subtypes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.

Zukünftige Richtungen

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide. One potential area of investigation is its potential as a treatment for nicotine addiction, as it can activate alpha7 nAChRs without producing the addictive effects of nicotine. Another area of research is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, as it can improve cognitive function and reduce inflammation and oxidative stress in the brain. Additionally, further studies are needed to fully understand the intracellular signaling pathways activated by this compound and its potential for use in other neurological disorders.

Synthesemethoden

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2,4-dichlorobenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-(1,3-benzoxazol-2-yl)-2-methylphenylamine in the presence of a base to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide has been extensively studied for its potential application in the field of neuroscience. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. This compound has also been investigated for its potential as a treatment for nicotine addiction, as it can activate alpha7 nAChRs without producing the addictive effects of nicotine.

Eigenschaften

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-14(21-25-18-6-2-3-8-19(18)27-21)5-4-7-17(12)24-20(26)15-10-9-13(22)11-16(15)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYRZQRGZKBJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.